

Forensic analysis of 2,5-Dichlorophenethylamine

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Compound of Interest

Compound Name: 2,5-Dichlorophenethylamine

CAS No.: 56133-86-9

Cat. No.: B1422609

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Application Note: Forensic Analysis & Protocol for **2,5-Dichlorophenethylamine** (2,5-DCPEA)

Abstract & Scope

This technical guide provides a validated analytical framework for the identification and differentiation of **2,5-Dichlorophenethylamine** (2,5-DCPEA).[1] While structurally related to the "2C-X" series of psychoactive substances (specifically as a desoxy-analog of 2C-C), 2,5-DCPEA presents unique forensic challenges due to positional isomerism (e.g., distinguishing from 3,4-DCPEA or 2,4-DCPEA).[1] This protocol integrates Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization strategies and infrared spectroscopy (FTIR) to establish a self-validating identification workflow.[1]

Part 1: Chemical Identity & Properties

Before analysis, the target analyte must be chemically defined to predict chromatographic behavior and mass spectral fragmentation.[1]

Property	Data
Systematic Name	2-(2,5-Dichlorophenyl)ethan-1-amine
Formula	C ₈ H ₉ Cl ₂ N
Molecular Weight	190.07 g/mol
Monoisotopic Mass	189.01 g/mol (³⁵ Cl ₂)
Isotope Pattern	Distinctive Cl ₂ cluster (9:6:1 ratio for M, M+2, M+4)
Key Isomers	2,4-DCPEA; 3,4-DCPEA; 2,6-DCPEA
DEA/Control Status	Positional isomer of controlled phenethylamines; often treated as an analogue. [1] [2]

Part 2: Sample Preparation Protocols

Direct injection of underivatized phenethylamines often results in peak tailing and thermal degradation.[\[1\]](#) Two parallel workflows are recommended: Direct Extraction (Screening) and Derivatization (Confirmation).[\[1\]](#)

Protocol A: Liquid-Liquid Extraction (LLE) for Biological Matrices

- Reagents: 1.0 M NaOH, Ethyl Acetate, Hexane.[\[1\]](#)
- Step 1: Aliquot 1.0 mL of urine or blood into a borosilicate glass tube.[\[1\]](#)
- Step 2: Adjust pH to >12 using 200 µL of 1.0 M NaOH (ensures amine is in freebase form).[\[1\]](#)
- Step 3: Add 3.0 mL of Ethyl Acetate:Hexane (50:50 v/v). Vortex for 2 minutes.
- Step 4: Centrifuge at 3000 rpm for 5 minutes.
- Step 5: Transfer organic supernatant to a clean vial. Evaporate to dryness under

stream at 40°C.

- Step 6: Reconstitute in 100 µL Ethyl Acetate for GC-MS.

Protocol B: PFPA Derivatization (Mandatory for Isomer Differentiation)

Pentafluoropropionic anhydride (PFPA) adds a perfluoroacyl group, increasing molecular weight and providing unique high-mass fragments essential for distinguishing 2,5-DCPEA from its isomers.^[1]

- Step 1: Take the dried residue from Protocol A (Step 5).
- Step 2: Add 50 µL PFPA and 30 µL Ethyl Acetate.
- Step 3: Incubate at 65°C for 20 minutes (capped).
- Step 4: Evaporate to dryness under

^[1]
- Step 5: Reconstitute in 100 µL Ethyl Acetate.

Part 3: GC-MS Analytical Workflow

Instrument: Agilent 7890B/5977B (or equivalent). Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).^[1]

Acquisition Parameters

- Inlet: Splitless mode, 250°C.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).^[1]
- Oven Program:
 - Initial: 70°C (hold 1.0 min).
 - Ramp: 20°C/min to 280°C.^[1]

- Final: 280°C (hold 5.0 min).
- MS Source: 230°C; Quad: 150°C.[1]
- Scan Range: m/z 40–450.[1][3]

Mass Spectral Interpretation (EI, 70eV)

The identification relies on detecting the specific "Chlorine Cluster" in the benzylic fragment.

A. Underivatized 2,5-DCPEA:

- Base Peak (m/z 30): The dominant fragment
resulting from
-cleavage.[1] Note: This is non-specific and appears in all primary phenethylamines.
- Benzylic Cation (m/z 159/161/163): The 2,5-dichlorobenzyl fragment
.[1]
 - Look for the characteristic isotope ratio: 100% (159) : 65% (161) : 10% (163).[1]
- Molecular Ion (m/z 189/191): Usually very weak or absent.[1]

B. PFPA-Derivatized 2,5-DCPEA:

- Molecular Ion: Shifted to m/z 335 (190 + 146 [PFPA] - 1 [H]).
- Base Peak (m/z 176): The derivatized amine fragment
.[1]
- Diagnostic Value: The presence of m/z 176 confirms a primary phenethylamine structure, while the retention time of the m/z 335 complex confirms the specific isomer.

Part 4: Isomer Differentiation (The Forensic Challenge)

Distinguishing 2,5-DCPEA from 3,4-DCPEA is critical as they may have different legal statuses.
[1]

1. Retention Index (RI) Mapping: You must establish a retention index using a C7-C30 alkane ladder.[1]

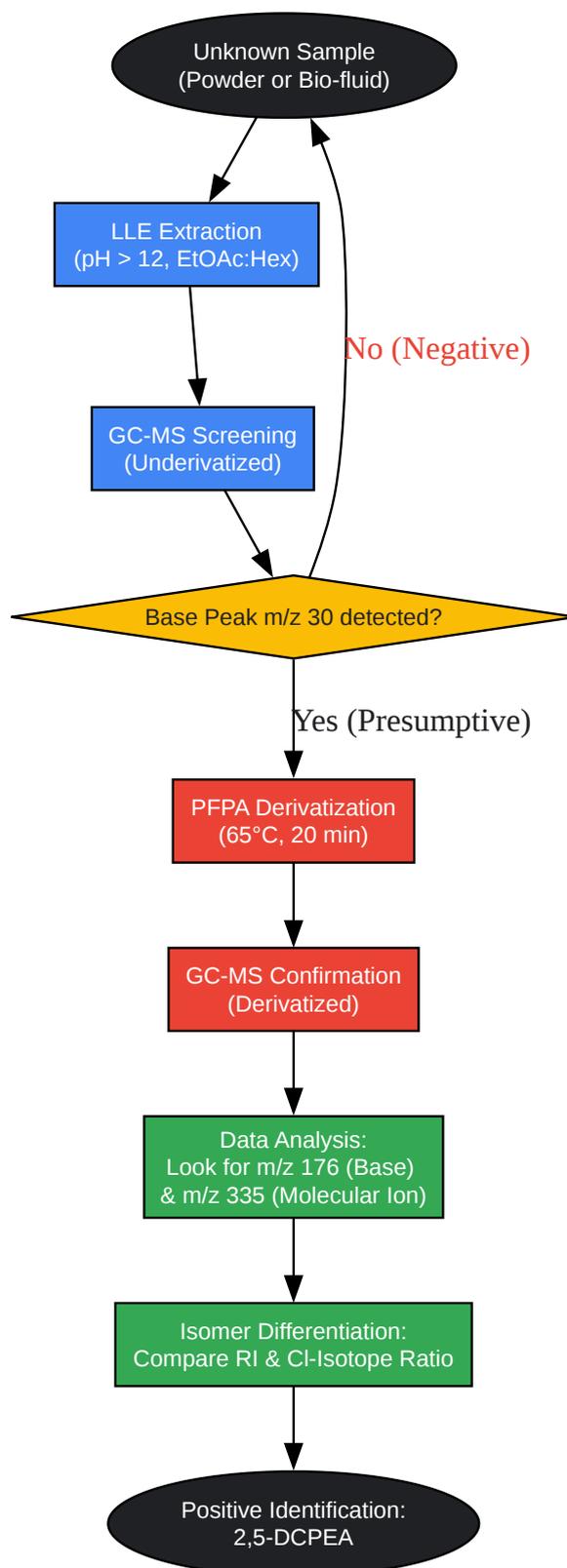
- 2,5-DCPEA: Elutes earlier than 3,4-DCPEA due to the "ortho effect" (steric hindrance and intramolecular shielding reduce boiling point).[1]
- 3,4-DCPEA: Elutes later (more linear, higher boiling point).

2. FTIR Spectroscopy (Solid Phase): If a seizure sample is powder, FTIR is the gold standard for isomer discrimination.[1]

- 2,5-Substitution: Look for C-H out-of-plane bending bands at $\sim 810\text{ cm}^{-1}$ (isolated H) and $\sim 870\text{ cm}^{-1}$. [1]
- 3,4-Substitution: Characterized by bands at $\sim 820\text{ cm}^{-1}$ (two adjacent H) and $\sim 880\text{ cm}^{-1}$. [1]

Part 5: Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision tree for forensic confirmation, ensuring no false positives occur due to isomerism.



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Caption: Figure 1: Validated forensic workflow for the extraction, derivatization, and confirmation of 2,5-DCPEA, emphasizing the critical derivatization step to resolve positional isomers.

Part 6: Summary of Diagnostic Ions

Analyte Form	Base Peak (100%)	Molecular Ion	Diagnostic Fragments
Underivatized	m/z 30	m/z 189 (Weak)	m/z 159, 161 (Dichlorobenzyl)
PFPA-Derivative	m/z 176	m/z 335	m/z 159, 161 (Retained Cl pattern)
TFA-Derivative	m/z 126	m/z 285	m/z 159, 161

References

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Sources

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- [3. swgdrug.org \[swgdrug.org\]](#)
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